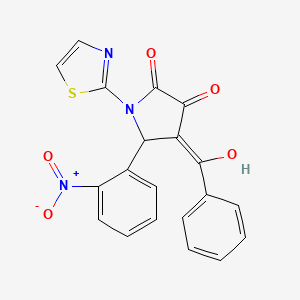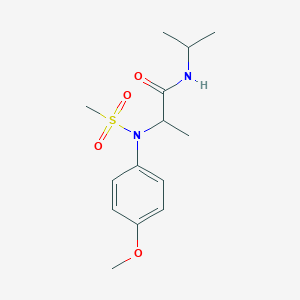
3-(2-chloro-5-nitrophenyl)-1-(2-naphthyl)-2-propen-1-one
説明
3-(2-chloro-5-nitrophenyl)-1-(2-naphthyl)-2-propen-1-one, also known as CNP, is a chemical compound that has attracted significant attention in scientific research due to its unique properties. This compound belongs to the family of chalcones, which are widely known for their diverse biological activities. CNP has been synthesized using various methods and has been extensively studied for its potential in drug development, particularly as an anticancer agent. In
作用機序
The mechanism of action of 3-(2-chloro-5-nitrophenyl)-1-(2-naphthyl)-2-propen-1-one is not yet fully understood. However, several studies have suggested that 3-(2-chloro-5-nitrophenyl)-1-(2-naphthyl)-2-propen-1-one exerts its biological activity by modulating various signaling pathways. 3-(2-chloro-5-nitrophenyl)-1-(2-naphthyl)-2-propen-1-one has been found to activate the p38 MAPK signaling pathway, which plays a crucial role in cell survival and apoptosis. 3-(2-chloro-5-nitrophenyl)-1-(2-naphthyl)-2-propen-1-one has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. Additionally, 3-(2-chloro-5-nitrophenyl)-1-(2-naphthyl)-2-propen-1-one has been found to regulate the expression of various genes involved in cell cycle arrest, apoptosis, and DNA damage response.
Biochemical and Physiological Effects:
3-(2-chloro-5-nitrophenyl)-1-(2-naphthyl)-2-propen-1-one has been found to exhibit several biochemical and physiological effects. 3-(2-chloro-5-nitrophenyl)-1-(2-naphthyl)-2-propen-1-one has been shown to induce apoptosis by activating caspase-3 and caspase-9, which are involved in the cleavage of various cellular proteins. 3-(2-chloro-5-nitrophenyl)-1-(2-naphthyl)-2-propen-1-one has also been found to inhibit the expression of Bcl-2, an anti-apoptotic protein, and upregulate the expression of Bax, a pro-apoptotic protein. Additionally, 3-(2-chloro-5-nitrophenyl)-1-(2-naphthyl)-2-propen-1-one has been found to induce cell cycle arrest at the G2/M phase, which is associated with DNA damage response. 3-(2-chloro-5-nitrophenyl)-1-(2-naphthyl)-2-propen-1-one has also been shown to inhibit the migration and invasion of cancer cells by regulating the expression of various matrix metalloproteinases.
実験室実験の利点と制限
3-(2-chloro-5-nitrophenyl)-1-(2-naphthyl)-2-propen-1-one has several advantages and limitations for lab experiments. One of the main advantages of 3-(2-chloro-5-nitrophenyl)-1-(2-naphthyl)-2-propen-1-one is its anticancer activity against various cancer cell lines. 3-(2-chloro-5-nitrophenyl)-1-(2-naphthyl)-2-propen-1-one has been found to be effective at low concentrations, making it a potential candidate for drug development. Additionally, 3-(2-chloro-5-nitrophenyl)-1-(2-naphthyl)-2-propen-1-one has been found to exhibit low toxicity towards normal cells, making it a safer alternative to conventional chemotherapy drugs. However, 3-(2-chloro-5-nitrophenyl)-1-(2-naphthyl)-2-propen-1-one has several limitations, including its poor solubility in water, which can affect its bioavailability. Additionally, 3-(2-chloro-5-nitrophenyl)-1-(2-naphthyl)-2-propen-1-one has a short half-life, which can limit its effectiveness in vivo.
将来の方向性
Several future directions can be explored for 3-(2-chloro-5-nitrophenyl)-1-(2-naphthyl)-2-propen-1-one. One potential direction is the development of 3-(2-chloro-5-nitrophenyl)-1-(2-naphthyl)-2-propen-1-one-based drug delivery systems, which can improve its bioavailability and efficacy. Additionally, the use of 3-(2-chloro-5-nitrophenyl)-1-(2-naphthyl)-2-propen-1-one in combination with other anticancer drugs can enhance its effectiveness and reduce the risk of drug resistance. Further studies are needed to elucidate the mechanism of action of 3-(2-chloro-5-nitrophenyl)-1-(2-naphthyl)-2-propen-1-one and identify its molecular targets. Additionally, the use of 3-(2-chloro-5-nitrophenyl)-1-(2-naphthyl)-2-propen-1-one in animal models can provide valuable insights into its pharmacokinetics and toxicity. Overall, 3-(2-chloro-5-nitrophenyl)-1-(2-naphthyl)-2-propen-1-one has significant potential in drug development and can be a valuable addition to the arsenal of anticancer drugs.
科学的研究の応用
3-(2-chloro-5-nitrophenyl)-1-(2-naphthyl)-2-propen-1-one has been extensively studied for its potential in drug development. Several studies have reported its anticancer activity against various cancer cell lines, including breast cancer, lung cancer, prostate cancer, and leukemia. 3-(2-chloro-5-nitrophenyl)-1-(2-naphthyl)-2-propen-1-one has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in vitro and in vivo. Additionally, 3-(2-chloro-5-nitrophenyl)-1-(2-naphthyl)-2-propen-1-one has shown potential in the treatment of other diseases, such as Alzheimer's disease, diabetes, and inflammation. 3-(2-chloro-5-nitrophenyl)-1-(2-naphthyl)-2-propen-1-one has been found to inhibit acetylcholinesterase activity, reduce blood glucose levels, and suppress the production of pro-inflammatory cytokines.
特性
IUPAC Name |
(E)-3-(2-chloro-5-nitrophenyl)-1-naphthalen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClNO3/c20-18-9-8-17(21(23)24)12-15(18)7-10-19(22)16-6-5-13-3-1-2-4-14(13)11-16/h1-12H/b10-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PASUGDUIAYHSJM-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)C=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)/C=C/C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(3,4-dimethoxybenzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3918155.png)

![N'-[(3-iodobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B3918164.png)
![6-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3918171.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-phenylacrylamide](/img/structure/B3918178.png)
![1-(3-ethoxyphenyl)-5-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3918194.png)
![2-phenyl-4-[3-(1,1,2,2-tetrafluoroethoxy)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B3918198.png)
![N-{5-bromo-2-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3918210.png)
![2-(2-{[5-({[(4-chlorophenyl)sulfonyl]amino}methyl)-2-furyl]methylene}hydrazino)-2-oxo-N-(4-phenoxyphenyl)acetamide](/img/structure/B3918218.png)
![N-{3-bromo-4-[2-(4-sec-butylphenoxy)ethoxy]-5-ethoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3918224.png)
![2-(4-{2-[(benzylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide](/img/structure/B3918228.png)
![4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B3918246.png)

![3-[5-(3,5-dichlorophenyl)-2-furyl]-1-phenyl-2-propen-1-one](/img/structure/B3918250.png)